molecular formula C24H50O3S B12546857 1-{2-Methoxy-3-[(methylsulfanyl)methoxy]propoxy}octadecane CAS No. 166824-12-0

1-{2-Methoxy-3-[(methylsulfanyl)methoxy]propoxy}octadecane

Cat. No.: B12546857
CAS No.: 166824-12-0
M. Wt: 418.7 g/mol
InChI Key: LWBPLOAWLUUHLT-UHFFFAOYSA-N
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Description

1-{2-Methoxy-3-[(methylsulfanyl)methoxy]propoxy}octadecane is an organic compound with a complex structure that includes methoxy and methylsulfanyl groups

Preparation Methods

The synthesis of 1-{2-Methoxy-3-[(methylsulfanyl)methoxy]propoxy}octadecane typically involves multiple steps. The synthetic route may include the following steps:

    Formation of the Propoxy Intermediate: This involves the reaction of a suitable alkyl halide with a methoxy-substituted alcohol under basic conditions to form the propoxy intermediate.

    Introduction of the Methylsulfanyl Group: The intermediate is then reacted with a methylsulfanyl reagent, such as methylthiolate, under nucleophilic substitution conditions.

    Final Coupling with Octadecane: The final step involves coupling the intermediate with octadecane using a suitable coupling agent, such as a Grignard reagent or an organolithium compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

1-{2-Methoxy-3-[(methylsulfanyl)methoxy]propoxy}octadecane can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding alcohol.

    Substitution: The methoxy and methylsulfanyl groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, thiolates.

Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-{2-Methoxy-3-[(methylsulfanyl)methoxy]propoxy}octadecane has several scientific research applications:

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-{2-Methoxy-3-[(methylsulfanyl)methoxy]propoxy}octadecane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The methoxy and methylsulfanyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

1-{2-Methoxy-3-[(methylsulfanyl)methoxy]propoxy}octadecane can be compared with similar compounds such as:

    1-{2-Methoxy-3-[(methylsulfanyl)methoxy]propoxy}hexadecane: Similar structure but with a shorter alkyl chain.

    1-{2-Methoxy-3-[(methylsulfanyl)methoxy]propoxy}dodecane: Another similar compound with an even shorter alkyl chain.

    1-{2-Methoxy-3-[(methylsulfanyl)methoxy]propoxy}eicosane: Similar structure but with a longer alkyl chain.

Properties

CAS No.

166824-12-0

Molecular Formula

C24H50O3S

Molecular Weight

418.7 g/mol

IUPAC Name

1-[2-methoxy-3-(methylsulfanylmethoxy)propoxy]octadecane

InChI

InChI=1S/C24H50O3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26-21-24(25-2)22-27-23-28-3/h24H,4-23H2,1-3H3

InChI Key

LWBPLOAWLUUHLT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCC(COCSC)OC

Origin of Product

United States

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